N-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide
Description
Properties
IUPAC Name |
N-[2,5-dimethoxy-4-(3-methylbut-2-enoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(2)10-19(23)21-15-11-18(26-4)16(12-17(15)25-3)22-20(24)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYICFKOQLLSYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the 2,5-dimethoxyphenylamine, which is then acylated with 3-methylbut-2-enoyl chloride to form the intermediate. This intermediate is subsequently reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The enamido side chain can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Functionality
The target compound shares a benzamide backbone with several analogs (e.g., compounds in , lines 9–12) but differs in substituent patterns. Key comparisons include:
Alkoxy vs. Methoxy Substituents
Compounds such as N-[(2S)-3-(4-butoxyphenyl)...benzamide (, line 9) and N-{(2S)-1-...3-[4-(pentyloxy)phenyl]...benzamide (, line 11) feature long-chain alkoxy groups (butoxy, pentyloxy) instead of methoxy groups. In contrast, the methoxy groups in the target compound may improve solubility in polar solvents while retaining moderate lipophilicity .
Amide Side Chain Variations
The target compound’s 3-methylbut-2-enamido group contrasts with the hydroxy-phenylpropanamide groups in (lines 9–12). The α,β-unsaturated system in the target compound could enable Michael addition reactions or act as a directing group in metal-catalyzed reactions, similar to the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () .
Data Table: Structural and Functional Comparison
Biological Activity
N-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly in the context of antiviral and anticancer properties, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a benzamide backbone with specific substitutions that may influence its biological activity.
Biological Activity Overview
Research indicates that derivatives of benzamide, including this compound, exhibit a range of biological activities:
-
Antiviral Activity :
- Benzamide derivatives have shown broad-spectrum antiviral effects against various viruses, including HIV-1 and Hepatitis B Virus (HBV). The mechanism involves increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
- A study demonstrated that N-phenylbenzamide derivatives could inhibit HBV replication by enhancing A3G levels, suggesting similar potential for the compound .
-
Anticancer Activity :
- The compound's analogs have been tested for antiproliferative effects against several cancer cell lines. For instance, derivatives were evaluated on breast cancer cells (MDA-MB-231), showing promising IC50 values indicative of effective cytotoxicity .
- The antiproliferative activity of related compounds has been quantified with IC50 values ranging from 0.33 to 7.10 μM across different cancer cell lines .
Antiviral Mechanism
A notable study focused on the antiviral properties of benzamide derivatives against HBV. The compound was found to significantly increase intracellular A3G levels in HepG2 cells, leading to reduced HBV replication. This suggests that this compound may also act through similar pathways .
Anticancer Evaluation
In another investigation assessing various substituted quinazolines and benzamides for anticancer activity, derivatives similar to this compound displayed significant cytotoxic effects on multiple cancer cell lines. The study reported IC50 values as low as 0.50 μM for some compounds .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
